N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Bromo-2-nitroaniline+Trifluoroacetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Reduction: The major product is N-(5-Amino-2-nitrophenyl)-2,2,2-trifluoroacetamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroacetamide moiety can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the trifluoroacetamide moiety.
N-(5-Bromo-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of trifluoroacetamide.
Properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O3/c9-4-1-2-6(14(16)17)5(3-4)13-7(15)8(10,11)12/h1-3H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWSCKFRFJVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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